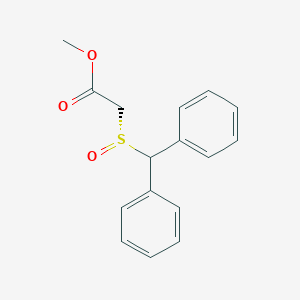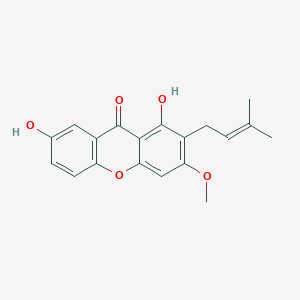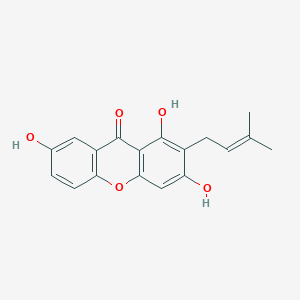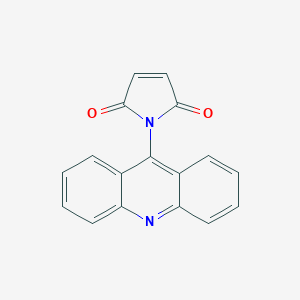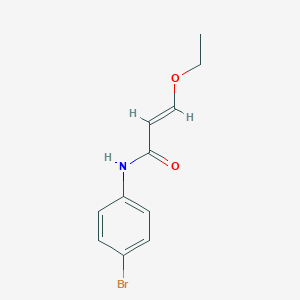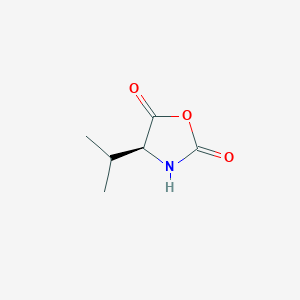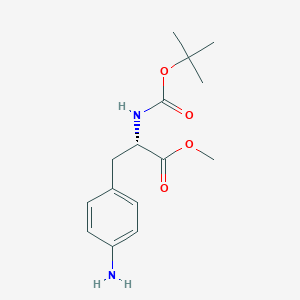
(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chemical compound with potential significance in various fields of chemistry and biochemistry. The molecule contains an amino group and a tert-butoxycarbonyl (Boc) protected amino group, which are common functional groups in organic synthesis and peptide chemistry.
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl amino acid derivatives often involves multistep processes, including protection of amino groups, esterification, and specific functional group transformations. For instance, a related compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, was synthesized from L-cystine in a yield of 67% through a three-step process involving esterification and protection of amine and thiol groups (Qin et al., 2014). Similarly, the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate involves 1,3-dipolar cycloaddition, highlighting the complex synthetic routes often required for such molecules (Memeo et al., 2014).
Scientific Research Applications
Glutamate receptor-agonistic and antifungal activities have been observed in derivatives of this compound, suggesting potential as a new class of antifungal agents (N. Tamura, T. Iwama, K. Itoh, 1992).
The large-scale production of related compounds from L-aspartic acid can aid in the development of new pharmaceutical products (T. Yoshida et al., 1996).
The synthesis of specific isoxazolyl derivatives has been achieved, expanding the scope of organic synthesis (M. Memeo et al., 2014).
A key intermediate in biotin production was synthesized with high overall yield, demonstrating its value in biotechnological applications (Shuanglin Qin et al., 2014).
Efficient asymmetric synthesis techniques have been developed for related compounds, useful in organic chemistry and drug development (A. Narsaiah, J. Kumar, 2011).
Contributions to the synthesis of microsporin B, a biologically active compound, have been made using derivatives of this chemical (P. S. Swaroop et al., 2014).
The compound has been involved in studies on enantioselective synthesis in neuropharmacology (H. Pajouhesh et al., 2000).
It has been used in the synthesis of new ligands with potential applications in medicinal chemistry and materials science (P. Řezanka et al., 2008).
Improvements in antioxidant stability of synthetic ester oils have been achieved using nanoparticles loaded with a derivative of this compound (Lina Huang et al., 2018).
The compound's derivatives have been studied for their conformational properties in peptide chemistry, contributing to understanding peptide structure and function (E. Jankowska et al., 2002).
Organometallic analogues of antibiotics have been synthesized using derivatives, illustrating applications in the field of medicinal chemistry (M. Patra et al., 2012).
properties
IUPAC Name |
methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXEIQYCSXKPN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157152 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
65615-90-9 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

